molecular formula C13H16N2O2 B6497432 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole CAS No. 1281303-65-8

2-(piperidin-3-ylmethoxy)-1,3-benzoxazole

Cat. No.: B6497432
CAS No.: 1281303-65-8
M. Wt: 232.28 g/mol
InChI Key: DSVBPJYOOQCDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Pharmacological Relevance of Benzoxazole (B165842) and Piperidine (B6355638) Scaffolds

The significance of both benzoxazole and piperidine in drug discovery is well-documented, with each scaffold forming the backbone of numerous approved drugs and clinical candidates. nih.govarizona.edu Their enduring presence in medicinal chemistry stems from their versatile chemical properties and their ability to interact with a wide array of biological targets.

The Benzoxazole Scaffold:

Benzoxazole is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.org First reported in 1887, the benzoxazole nucleus has since been identified as a "privileged" structure in medicinal chemistry due to its presence in a multitude of biologically active compounds, both natural and synthetic. nih.govtaylorandfrancis.com Its rigid, planar structure and ability to participate in various non-covalent interactions make it an effective pharmacophore for engaging with enzyme active sites and receptor binding pockets.

The pharmacological profile of benzoxazole derivatives is remarkably broad. nih.govjocpr.com These compounds have demonstrated a wide spectrum of activities, as detailed in the table below.

Table 1: Reported Pharmacological Activities of Benzoxazole Derivatives

Pharmacological ActivityDescriptionReferences
Antimicrobial Includes antibacterial and antifungal properties against various pathogens. nih.govresearchgate.netnih.gov
Anticancer Activity against various cancer cell lines through mechanisms like kinase inhibition. nih.govnih.govresearchgate.net
Anti-inflammatory Demonstrated in preclinical models, with some compounds acting as non-steroidal anti-inflammatory agents (NSAIDs). nih.govnih.govnih.gov
Antiviral Inhibition of viral replication, including against the Hepatitis C virus. nih.govnajah.edu
CNS Activity Includes potential as antihistamines, antiparkinson agents, and serotonin (B10506) (5-HT₃) receptor antagonists. nih.govjocpr.com
Antiparasitic Activity against various parasites. wikipedia.org

This wide range of biological activities has cemented the benzoxazole scaffold as a valuable starting point for the design of new therapeutic agents. globalresearchonline.net

The Piperidine Scaffold:

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. nih.govnih.gov It is estimated that piperidine derivatives are found in more than twenty different classes of drugs, including several blockbuster medications. nih.govencyclopedia.pubresearchgate.net The name itself is derived from the Latin word for pepper, Piper, as the piperidine ring is a core component of alkaloids like piperine. wikipedia.org

The popularity of the piperidine ring in drug design can be attributed to several factors. As a saturated heterocycle, it provides a three-dimensional structural element that can improve a molecule's spatial orientation for optimal target binding. thieme-connect.comthieme-connect.com Its basic nitrogen atom can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with biological targets. thieme-connect.com The introduction of a piperidine moiety can favorably modulate a compound's physicochemical properties (such as pKa and logD), enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com

The therapeutic applications of piperidine-containing drugs are extensive and diverse, highlighting the scaffold's versatility.

Table 2: Examples of Marketed Drugs Containing the Piperidine Scaffold

DrugTherapeutic ClassReference
Donepezil Alzheimer's Disease (Cholinesterase Inhibitor) encyclopedia.pubresearchgate.net
Fentanyl Analgesic (Opioid) encyclopedia.pubwikipedia.org
Haloperidol Antipsychotic nih.govwikipedia.org
Risperidone Antipsychotic wikipedia.orgresearchgate.net
Methylphenidate Stimulant (ADHD Treatment) wikipedia.org
Loperamide Antidiarrheal wikipedia.org
Clopidogrel Antiplatelet Agent researchgate.net

Rationale for Researching 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole Derivatives in Medicinal Chemistry

The strategic combination of the benzoxazole and piperidine scaffolds to create derivatives of this compound is a classic example of molecular hybridization in drug design. The rationale for this approach is multifaceted and scientifically driven, aiming to create novel chemical entities with potentially superior therapeutic properties.

Key rationales for this research include:

Exploring New Chemical Space: Combining these two privileged scaffolds allows chemists to generate novel molecular architectures that have not been extensively studied, increasing the probability of discovering new biological activities or mechanisms of action.

Improving Physicochemical and Pharmacokinetic Properties: The piperidine moiety is frequently incorporated into drug candidates to improve properties essential for "drug-likeness." thieme-connect.com It can enhance solubility, modulate lipophilicity, and improve metabolic stability and oral bioavailability, overcoming potential liabilities of the benzoxazole core alone.

Enhancing Potency and Selectivity: The three-dimensional nature of the piperidine ring can introduce specific steric and conformational constraints. thieme-connect.com This can lead to more precise interactions with a biological target, potentially increasing binding affinity (potency) and selectivity over related targets, which is crucial for reducing off-target side effects.

Targeting Specific Disease Areas: Given the established roles of both scaffolds in areas like CNS disorders, oncology, and inflammation, hybrid molecules are rationally designed to target these specific therapeutic areas. nih.govencyclopedia.pub For instance, research has been conducted on benzoxazole derivatives with nitrogen-containing heterocyclic substituents (such as piperazine, a close relative of piperidine) for their potential as 5-HT₃ receptor partial agonists, relevant for gastrointestinal disorders. acs.org Similarly, piperidine-containing benzoxazole derivatives have been synthesized and evaluated as anti-inflammatory agents. nih.gov

In essence, the investigation of this compound derivatives is a deliberate strategy to synthesize compounds that embody the potent biological activity of the benzoxazole core with the favorable physicochemical and pharmacokinetic properties conferred by the piperidine ring. This approach holds the promise of developing next-generation therapeutics with enhanced efficacy and a better safety profile.

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVBPJYOOQCDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Piperidin 3 Ylmethoxy 1,3 Benzoxazole and Its Analogues

Recent Developments in Synthetic Routes to 2-Substituted Benzoxazoles

The benzoxazole (B165842) ring system is a cornerstone of many biologically active compounds. Its synthesis has evolved from classical condensation reactions to more sophisticated and efficient catalytic methods. A primary and well-established method involves the condensation of 2-aminophenols with various carbonyl-containing precursors like carboxylic acids, aldehydes, or esters. mdpi.comrsc.org

Recent advancements have focused on improving yields, reducing reaction times, and employing more environmentally friendly catalysts. nih.gov One of the most common strategies is the cyclization of 2-aminophenols with a variety of precursors. nih.gov These include aryl or alkyl sources such as benzoic acids, aryl methyl ketones, alkynes, and styrene (B11656) derivatives. nih.gov These cyclization methods often exhibit high selectivity and are tolerant of a wide range of chemical functionalities. nih.gov

Modern approaches often utilize transition-metal catalysts, nanocatalysts, and ionic liquids to drive the reaction forward under milder conditions. rsc.org For instance, methods employing copper(II) ferrite (B1171679) nanoparticles have been developed for the sustainable synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org Another innovative approach involves an iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols, providing a wide array of 2-substituted benzoxazoles in very good yields. organic-chemistry.org Furthermore, cascade reactions initiated by the activation of tertiary amides with triflic anhydride (B1165640) have proven to be a simple and mild method for producing 2-substituted benzoxazoles. nih.gov

The following table summarizes various modern catalytic approaches for the synthesis of the 2-substituted benzoxazole core:

Catalyst/ReagentPrecursorsKey Features
Imidazolium (B1220033) chloride2-Aminophenols and DMF derivativesMetal-free, economical, moderate to excellent yields. mdpi.comnih.gov
Triflic Anhydride (Tf2O) / 2-FluoropyridineTertiary amides and 2-aminophenolsMild and effective cascade reaction. nih.gov
Samarium triflateo-Amino(thio)phenols and aldehydesReusable catalyst, mild conditions in aqueous media. organic-chemistry.org
Iron catalysto-Hydroxynitrobenzenes and alcoholsHydrogen transfer strategy, very good yields. organic-chemistry.org
Brønsted acidic ionic liquid gel2-Aminophenol and aldehydesReusable, solvent-free conditions, high yields. nih.gov
Nanostructured iron(III)-porphyrin complexCatechols, aldehydes, and ammonium (B1175870) acetateEco-friendly, room temperature, uses air as an oxidant. researchgate.net

Stereoselective Synthesis of the Piperidine (B6355638) Moiety

The piperidine ring is a frequently occurring structural motif in natural products and pharmaceuticals. acs.org The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry, making enantioselective synthesis a critical area of research.

A significant challenge in synthesizing compounds like 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole is the stereoselective construction of the 3-substituted piperidine ring. Recent breakthroughs have provided more efficient and general routes to enantiomerically enriched 3-substituted piperidines. acs.org

One notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method utilizes arylboronic acids and a pyridine (B92270) derivative to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org These intermediates can then be readily converted to the desired 3-substituted piperidines. acs.org

Another innovative approach, inspired by biosynthesis, employs a three-component vinylogous Mannich-type reaction. rsc.orgrsc.org This method assembles multi-substituted chiral piperidines from a functionalized dienolate, leading to a versatile chiral dihydropyridinone intermediate which can be further elaborated. rsc.orgrsc.org

Gold catalysis has also emerged as a powerful tool. A modular and diastereoselective synthesis of substituted piperidin-4-ols has been developed through a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This method offers high flexibility and excellent stereocontrol. nih.gov

Key stereoselective methods for the synthesis of substituted piperidines are highlighted below:

MethodKey FeaturesResulting Intermediate/Product
Rh-catalyzed asymmetric reductive Heck reactionHigh yield and excellent enantioselectivity, broad functional group tolerance. acs.orgEnantioenriched 3-substituted tetrahydropyridines. acs.org
Three-component vinylogous Mannich reactionBiosynthesis-inspired, assembles multi-substituted chiral piperidines. rsc.orgrsc.orgChiral 2,3-dihydropyridinone adducts. rsc.orgrsc.org
Gold-catalyzed cyclization of N-homopropargyl amidesModular, highly flexible, and diastereoselective. nih.govSubstituted piperidin-4-ols. nih.gov
N-galactosylation and nucleophilic additionStarts from 2-pyridone, high regio- and stereoselectivity. researchgate.net3-Substituted and 3,4-disubstituted piperidines. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a molecule like this compound, this translates to developing syntheses that are more atom-economical, use less hazardous substances, and are more energy-efficient.

Many recent developments in the synthesis of the benzoxazole core align with green chemistry principles. The use of reusable catalysts, such as samarium triflate in aqueous media or recyclable Brønsted acidic ionic liquid gels, minimizes waste and avoids the use of volatile organic solvents. organic-chemistry.orgnih.gov Metal-free approaches, for example, using imidazolium chloride as a promoter, also contribute to a more sustainable process by avoiding potentially toxic and expensive metal catalysts. mdpi.comnih.gov

The use of air as a benign oxidant, as seen in reactions catalyzed by nanostructured iron(III)-porphyrin complexes, is another significant step towards greener synthesis. researchgate.net Electrochemical methods, which can proceed without transition metals or chemical oxidants and generate only hydrogen as a byproduct, represent a highly atom-economical and eco-friendly strategy. organic-chemistry.org A visible-light-driven photocatalytic oxidation using an organic photocatalyst and molecular oxygen has also been developed for the synthesis of 2-arylbenzoxazoles, offering an energy-efficient and selective pathway. rsc.org

The application of green chemistry principles to the synthesis of the piperidine moiety is also an active area of research, with a focus on catalytic methods that reduce the number of synthetic steps and the amount of waste generated.

The following table outlines several green chemistry approaches applicable to the synthesis of the benzoxazole component:

Green Chemistry ApproachCatalyst/ConditionsAdvantages
Use of Reusable CatalystsSamarium triflate, BAIL gel organic-chemistry.orgnih.govReduced catalyst waste, simplified purification. organic-chemistry.orgnih.gov
Metal-Free SynthesisImidazolium chloride mdpi.comnih.govAvoids heavy metal contamination and cost. mdpi.comnih.gov
Benign OxidantsAir (with iron(III)-porphyrin catalyst) researchgate.netEnvironmentally friendly and readily available oxidant. researchgate.net
Electrochemical SynthesisTransition metal- and oxidant-free organic-chemistry.orgHigh atom economy, H2 as the only byproduct. organic-chemistry.org
PhotocatalysisVisible light, organic photocatalyst, O2 rsc.orgEnergy efficient, selective, uses a benign oxidant. rsc.org
Solvent-Free ReactionsBAIL gel at 130 °C nih.govReduces solvent waste and environmental impact. nih.gov

Structure Activity Relationship Sar Studies of 2 Piperidin 3 Ylmethoxy 1,3 Benzoxazole Derivatives

Elucidation of Critical Structural Determinants for Biological Activity

The fundamental structure of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole comprises three key moieties: a benzoxazole (B165842) ring, a piperidine (B6355638) ring, and a methoxy (B1213986) linker. The interplay between these components is crucial for biological activity. Research into structurally related compounds, such as piperidine/piperazine-substituted benzoxazoles, has revealed that the combination of a rigid benzoxazole core with a flexible piperidine-containing side chain is a recurring motif in compounds designed to interact with G-protein coupled receptors like dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov

The benzoxazole moiety often serves as a crucial interaction point with the target receptor, potentially through aromatic or hydrophobic interactions. The piperidine ring, a common scaffold in neuropharmacology, is believed to provide the necessary basic nitrogen atom that often forms a key salt bridge interaction within the binding pocket of aminergic receptors. The methoxy linker, connecting these two key rings, plays a critical role in defining the spatial relationship between them, ensuring an optimal orientation for receptor binding. The length and flexibility of this linker are paramount for achieving high affinity.

Impact of Substitutions on the Benzoxazole Ring System

Modifications to the benzoxazole ring system have a significant impact on the pharmacological profile of these derivatives. The introduction of various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for different receptors.

In a series of benzoxazole-piperidine derivatives designed as multi-target antipsychotics, substitutions on the benzoxazole ring were found to be critical for modulating receptor affinities. For instance, the introduction of a fluorine atom at the 6-position of the related benzo[d]isoxazole scaffold in some analogs has been shown to be beneficial for activity. While not a benzoxazole, the isosteric relationship suggests that similar substitutions on the benzoxazole ring could be a key area for optimization.

The following table summarizes the impact of various substituents on the benzoxazole ring of related compounds, drawing inferences for the this compound scaffold.

Substitution PositionSubstituentInferred Impact on ActivityReference
5 or 6Electron-withdrawing groups (e.g., F, Cl)Generally enhances affinity for D2 and 5-HT2A receptors. researchgate.netnih.gov
5 or 6Electron-donating groups (e.g., OCH3)Can either increase or decrease activity depending on the specific receptor subtype and the overall molecular context. nih.gov
7Bulky groupsOften leads to a decrease in activity due to steric hindrance.

Modulations of the Piperidine Ring and Linker for Optimized Activity

The piperidine ring and the methoxy linker are not mere passive components; their structural features are pivotal for fine-tuning the biological activity of the entire molecule. Modifications in this region can significantly affect the compound's affinity, selectivity, and pharmacokinetic properties.

The nitrogen atom of the piperidine ring is a key pharmacophoric feature. Its basicity and accessibility are crucial for forming ionic interactions with acidic residues, such as aspartic acid, which are commonly found in the binding sites of aminergic G-protein coupled receptors. N-alkylation of the piperidine ring with different substituents can modulate the compound's lipophilicity and its interaction with the receptor.

The length and nature of the linker connecting the piperidine and benzoxazole moieties are also critical. A linker that is too short or too long can improperly position the key pharmacophoric elements, leading to a loss of affinity. The methoxy linker in this compound provides a specific spatial arrangement. Studies on related series of antipsychotic agents have shown that a three- or four-atom linker between the aromatic core and the basic nitrogen often results in optimal activity. researchgate.netnih.gov

The table below illustrates the effects of modifications to the piperidine ring and linker in analogous compound series.

ModificationImpact on ActivityReference
Piperidine Ring
N-SubstitutionIntroduction of bulky or polar groups can significantly alter receptor affinity and selectivity. researchgate.netnih.gov
Ring ConformationConstraining the piperidine ring into a specific conformation can enhance binding to a particular receptor.
Linker
LengthA linker of 3-4 atoms between the benzoxazole and piperidine nitrogen is often optimal for D2/5-HT2A activity. researchgate.netnih.gov
FlexibilityA degree of flexibility is necessary, but a rigidified linker can sometimes improve selectivity.

Pharmacophore Modeling and Design Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound derivatives targeting D2 and 5-HT2A receptors, a general pharmacophore model can be inferred from the SAR data of related compounds. nih.gov

A typical pharmacophore model for atypical antipsychotics includes:

A basic nitrogen center: Provided by the piperidine ring, which is protonatable at physiological pH and can form an ionic bond with the receptor.

One or two aromatic/hydrophobic regions: The benzoxazole ring serves as one of these key hydrophobic features, engaging in van der Waals or pi-pi stacking interactions with aromatic residues in the receptor's binding pocket.

A hydrogen bond acceptor: The oxygen atom within the benzoxazole ring or the ether oxygen of the linker could potentially serve as a hydrogen bond acceptor.

Design strategies for novel derivatives often involve using this pharmacophore model as a template. By synthesizing new compounds that maintain these key features while introducing modifications to other parts of the molecule, medicinal chemists can explore new chemical space and optimize the pharmacological profile. For example, bioisosteric replacements for the benzoxazole or piperidine rings can be explored to improve properties such as metabolic stability or to fine-tune receptor selectivity.

Mechanistic Investigations of 2 Piperidin 3 Ylmethoxy 1,3 Benzoxazole at the Molecular and Cellular Levels

Identification and Characterization of Biological Targets

The therapeutic potential of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole and its analogs stems from their interaction with a variety of biological targets. This compound, featuring a piperidine (B6355638) ring fused to a benzoxazole (B165842) moiety, is a valuable scaffold in medicinal chemistry and drug development. chemimpex.com Research in neuropharmacology has explored its effects on neurotransmitter systems, suggesting potential applications for neurological and psychiatric conditions. chemimpex.com

Derivatives of the benzoxazole-piperidine scaffold have been investigated for their anticancer properties, with studies identifying the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as potential targets. nih.govnih.gov Specifically, certain benzoxazole-appended piperidine derivatives were designed as EGFR inhibitors. nih.gov Other research has pointed to the affinity of related benzoxazole compounds for the binding sites of amino acid receptors, indicating a role as potential excitatory amino acid antagonists. google.comgoogle.com Furthermore, compounds sharing the piperidin-3-yl structural element have demonstrated binding affinity for sigma (σ-1 and σ-2) and serotonin (B10506) (5HT₂ₐ, 5HT₂ₙ, and 5HT₃) receptors, broadening the scope of their potential biological influence. nih.gov

In Vitro Receptor Binding and Enzyme Inhibition Studies

In vitro assays have been crucial in quantifying the interaction of benzoxazole derivatives with specific molecular targets. These studies provide concrete data on binding affinities and inhibitory concentrations, essential for understanding the compound's potency and selectivity.

For instance, novel benzoxazole-appended piperidine derivatives have been screened for their activity against breast cancer cell lines. nih.gov Two such compounds, 4d and 7h, demonstrated potent inhibition of the EGFR enzyme, with IC₅₀ values of 0.08 ± 0.002 µM and 0.09 ± 0.002 µM, respectively, which compared favorably to the known inhibitor erlotinib (B232) (IC₅₀ = 0.11 ± 0.003 µM). nih.gov However, these compounds did not show effective inhibition of the Aromatase (ARO) enzyme. nih.gov

In a different context, studies on 2-(piperidin-3-yl)phthalimides, which share the piperidine moiety, revealed binding to sigma and serotonin receptors. nih.gov Representative compounds from this class showed binding in the nanomolar to low-micromolar range to σ-1, σ-2, 5HT₂ₐ, 5HT₂ₙ, and 5HT₃ receptors. nih.gov Additionally, a series of new benzoxazole derivatives were evaluated as potential VEGFR-2 inhibitors, with the most active compounds significantly reducing VEGFR-2 protein concentrations in ELISA assays. nih.gov

Compound ClassTargetFindingReference
Benzoxazole-appended piperidines (Compunds 4d & 7h)EGFRIC₅₀ = 0.08 & 0.09 µM nih.gov
Benzoxazole-appended piperidinesAromatase (ARO)No effective inhibition nih.gov
2-(Piperidin-3-yl)phthalimides (Compounds 6, 9, 19)σ-1, σ-2, 5HT₂ₐ, 5HT₂ₙ, 5HT₃ ReceptorsNanomolar to low-micromolar binding nih.gov
Benzoxazole derivatives (Compounds 14o, 14l, 14b)VEGFR-2Reduced protein concentration (586.3, 636.2, 705.7 pg/ml) nih.gov

Cellular Uptake and Distribution Profiling

Specific data regarding the cellular uptake and distribution profiling of this compound were not available in the reviewed literature. Further research is required to elucidate how this compound enters cells and where it localizes within subcellular compartments.

Analysis of Intracellular Signaling Pathways and Molecular Interactions

The biological effects of benzoxazole derivatives are mediated through the modulation of key intracellular signaling pathways. A benzoxazole derivative known as K313 has been shown to suppress the mTOR/p70S6K pathway, which is critical for cell survival and proliferation. nih.gov This was evidenced by a downregulation of the phosphorylated p70S6K protein. nih.gov The same study found that K313 also blocks autophagic flux, a cellular recycling process, which was demonstrated by the dose- and time-dependent accumulation of the proteins LC3-II and p62. nih.gov

Docking studies have provided insights into molecular interactions, showing favorable binding affinities of some benzoxazole-piperidine derivatives to the active site of the EGFR enzyme. nih.gov In the realm of inflammation, a related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, was identified as an inhibitor of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a protein complex that plays a fundamental role in the inflammatory response, and its inhibition can prevent pyroptotic cell death and the release of the pro-inflammatory cytokine IL-1β. researchgate.net

Exploration of Cellular Mechanisms of Action

The ultimate effect of these compounds at the cellular level often involves the induction of programmed cell death (apoptosis), interference with the cell division cycle, and effects on mitochondrial function.

Apoptosis Induction: Several studies have confirmed the pro-apoptotic capabilities of benzoxazole derivatives. The derivative K313 was found to mediate apoptosis through the activation of initiator caspase-9 and executioner caspase-3, as well as the cleavage of poly ADP-ribose polymerase (PARP). nih.gov Another study on benzoxazole-appended piperidines showed they provoked apoptosis by significantly stimulating caspase-9 protein levels. nih.gov In MCF-7 breast cancer cells, caspase-9 levels increased by 4.25 to 7.04-fold, while in MDA-MB-231 cells, the increase was 2.32 to 4.06-fold. nih.gov Similarly, the benzoxazole derivative 14b was found to induce apoptosis in HepG2 liver cancer cells, supported by a 4.8-fold increase in caspase-3 levels compared to control cells. nih.gov

Cell Cycle Modulation: Disruption of the normal cell cycle is another key mechanism. The benzoxazole derivative K313 was reported to cause a moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. nih.gov Other benzoxazole-piperidine derivatives were also found to arrest the cell cycle at various phases, confirming this mechanism of action. nih.gov Further investigation showed that compound 14b arrested HepG2 cell growth at the Pre-G1 phase. nih.gov

Mitochondrial Effects: Mitochondria are a key target for some of these compounds. Treatment with K313 led to a significant decrease in the mitochondrial membrane potential (MMP). nih.gov While not involving the exact title compound, related research has highlighted the importance of mitochondrial targets. For example, certain diarylisoxazole-carboxamides were developed as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a channel whose opening can lead to cell death. nih.gov Other work has focused on thiazolidinedione derivatives as inhibitors of the mitochondrial pyruvate (B1213749) carrier (MPC), which affects mitochondrial respiration. nih.gov

Compound/DerivativeCell LineMechanismKey FindingReference
K313Nalm-6, DaudiApoptosisActivation of caspase-9, caspase-3, PARP nih.gov
Benzoxazole-piperidinesMCF-7Apoptosis4.25-7.04-fold increase in caspase-9 nih.gov
Benzoxazole-piperidinesMDA-MB-231Apoptosis2.32-4.06-fold increase in caspase-9 nih.gov
Compound 14bHepG2Apoptosis4.8-fold increase in caspase-3 nih.gov
K313Nalm-6, DaudiCell Cycle ArrestArrest at G0/G1 phase nih.gov
Compound 14bHepG2Cell Cycle ArrestArrest at Pre-G1 phase nih.gov
K313Nalm-6, DaudiMitochondrial EffectDecrease in mitochondrial membrane potential nih.gov

Preclinical Pharmacological Activity Spectrum of 2 Piperidin 3 Ylmethoxy 1,3 Benzoxazole

Neuropharmacological and Central Nervous System (CNS) Activity Assessments

The structural characteristics of 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole suggest its potential to interact with biological targets within the central nervous system. The benzoxazole (B165842) and piperidine (B6355638) moieties are present in numerous CNS-active compounds, indicating that their combination could yield significant neuropharmacological effects. chemimpex.comresearchgate.net

Derivatives containing the benzoxazole-piperidine or benzoxazole-piperazine scaffold have been investigated for their ability to modulate key neurotransmitter systems. Studies on these series of compounds show that they can possess high affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. researchgate.net Such multi-receptor interaction profiles are a hallmark of atypical antipsychotics. researchgate.net Optimization of these derivatives has led to compounds with high affinity for these primary receptors while demonstrating low affinity for others like the 5-HT2C and histamine (B1213489) H1 receptors, which is a desirable trait for minimizing side effects. researchgate.net

Furthermore, related structures such as 2-(3-aminopiperidine)-benzimidazoles have been identified as selective H1-antihistamines with CNS-penetrating capabilities, suggesting their potential use as sedative hypnotics. nih.gov The potential for this class of compounds to interact with crucial neurotransmitter systems marks it as a valuable area for research in the development of treatments for neuropsychiatric disorders. chemimpex.com

The diverse biological activities of benzoxazole and piperidine derivatives have prompted their evaluation in various models of neurological and psychiatric disorders.

Anxiety and Depression: The potential to develop therapeutic agents for anxiety and depression from this chemical class is an active area of research. chemimpex.com Studies on related structures, such as diazepino[1,2-a]benzimidazole derivatives, have demonstrated anxiolytic effects in preclinical models like the elevated plus-maze test. mdpi.com Similarly, other piperidine derivatives have been explored for their potential as antidepressant agents. researchgate.net

Alzheimer's Disease: The benzoxazole ring is considered a bioisostere of aromatic rings found in drugs used to treat Alzheimer's disease. nih.gov Consequently, numerous benzoxazole derivatives have been designed and synthesized as potential anti-Alzheimer's agents. nih.govsemanticscholar.org Research has focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. semanticscholar.orgnih.gov Hybrid molecules combining benzoxazole and oxadiazole moieties have been identified as potent inhibitors of both AChE and BuChE. semanticscholar.orgnih.gov

Anticonvulsant Activity: Benzoxazole derivatives have been noted for their potential anticonvulsant effects. researchgate.net Separately, derivatives of piperidine-3-carboxylic acid (nipecotic acid), a known GABA reuptake inhibitor, have been a continued focus of interest for developing new antiepileptic drugs. researchgate.net The combination of these two pharmacophores suggests a basis for investigating anticonvulsant properties.

Table 1: Preclinical Activity of Related Benzoxazole Derivatives in Neurological Disorder Models This table presents data for compounds structurally related to this compound to illustrate the potential of the chemical class.

Compound Class Target/Model Observed Activity Reference
Benzoxazole-Oxadiazole Hybrids Acetylcholinesterase (AChE) IC₅₀ values as low as 5.80 ± 2.18 µM nih.gov
Benzoxazole-Oxadiazole Hybrids Butyrylcholinesterase (BuChE) IC₅₀ values as low as 7.20 ± 2.30 µM nih.gov
Benzoxazole-Piperidine Derivatives Dopamine D2 / Serotonin 5-HT1A, 5-HT2A Receptors High binding affinities, potential as antipsychotics researchgate.net
Nipecotic Acid-Oxadiazole Hybrids Maximal Electroshock (MES) Test Anticonvulsant activity observed researchgate.net

Anticancer and Antiproliferative Efficacy in Relevant Disease Models

The benzoxazole scaffold is a prominent feature in a multitude of compounds investigated for their anticancer properties. nih.govmdpi.com These derivatives have demonstrated cytotoxic effects across a wide array of human cancer cell lines.

A significant body of research highlights the antiproliferative efficacy of benzoxazole derivatives containing a piperidine substituent. These compounds have been shown to effectively reduce cell viability in various cancer cell lines. jmchemsci.comjmchemsci.com

Breast Cancer: Novel series of benzoxazole-appended piperidine derivatives have shown considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds exhibiting greater potency than the standard drug doxorubicin. nih.gov Other studies on 2(3H)-benzoxazolone derivatives with piperidine substituents also demonstrated efficient reduction of cell survival in the MDA-MB-231 metastatic breast cancer cell line. jmchemsci.comjmchemsci.com

Colorectal Cancer: A series of benzoxazole-based amides and sulfonamides acting as dual antagonists of peroxisome proliferator-activated receptors (PPARα and PPARγ) were evaluated for their antiproliferative activity. One compound, in particular, was identified as highly cytotoxic, with notable potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov This compound was found to induce caspase activation and cell-cycle arrest. nih.gov

Other Cancer Cell Lines: The cytotoxic effects of benzoxazole derivatives have also been observed against lung cancer (A-549), liver cancer (HepG2), and melanoma (A-375) cell lines, among others. nih.govarkat-usa.org

Table 2: In Vitro Cytotoxicity (IC₅₀) of Representative Benzoxazole Derivatives Against Human Cancer Cell Lines This table presents data for compounds structurally related to this compound to illustrate the potential of the chemical class.

Compound Class Cell Line Cancer Type IC₅₀ (µM) Reference
Benzoxazole-Piperidine Derivative MCF-7 Breast 7.31 ± 0.43 nih.gov
Benzoxazole-Piperidine Derivative MDA-MB-231 Breast 1.66 ± 0.08 nih.gov
Benzoxazole-Pyrazine Derivative A-549 Lung >50 arkat-usa.org
Benzoxazole-Pyrazine Derivative A-375 Melanoma 30.14 arkat-usa.org
Benzoxazole-based PPARα/γ Antagonist HT-29 Colorectal 11.2 ± 0.9 nih.gov
Benzoxazole-based PPARα/γ Antagonist HCT116 Colorectal 13.4 ± 1.1 nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies. A series of novel benzoxazole derivatives have been specifically designed and synthesized as potential VEGFR-2 inhibitors. nih.gov The most potent of these compounds significantly reduced VEGFR-2 protein concentration. One derivative was also shown to diminish the proliferation and migratory potential of human umbilical vascular endothelial cells (HUVEC), confirming its anti-angiogenic properties. nih.gov Further investigation revealed that this compound could arrest cell growth and induce apoptosis, effects that were supported by an increase in caspase-3 levels. nih.gov

Antimicrobial and Antifungal Activity Evaluations

Synthetic benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activity. nih.gov Research has demonstrated their efficacy against various Gram-positive and Gram-negative bacteria, as well as a range of fungal species.

Antifungal Activity: Various studies have confirmed the antifungal potential of the benzoxazole scaffold. Derivatives have been tested against numerous phytopathogenic fungi, with some compounds showing significant inhibition rates. mdpi.com In the context of human pathogens, benzoxazole derivatives have demonstrated activity against several Candida species, including C. albicans, C. krusei, and C. tropicalis. nih.gov The mechanism of action for some of these compounds is believed to involve the plasma membrane. nih.gov Thiazolidinone derivatives incorporating a piperidine moiety have also been evaluated for antifungal activity, showing effectiveness against fungi such as Rhodotorula sp. nih.gov

Antibacterial Activity: The antibacterial potential of benzoxazoles is also well-documented. nih.gov A wide range of derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com In some instances, the activity of these synthetic compounds is reported to be higher than that of commercially available antimicrobial drugs used as controls. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Representative Benzoxazole Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of the chemical class.

Compound Class Organism Activity Type MIC (µg/mL) Reference
Benzoxazole Derivative Candida krusei Antifungal 15.6 nih.gov
Benzoxazole Derivative Candida albicans Antifungal 62.5 nih.gov
Benzoxazole Derivative Mycosphaerella melonis Antifungal 76.4% inhibition mdpi.com
2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinone Rhodotorula sp. Antifungal 16.5 nih.gov
Benzoxazole Derivative Pseudomonas aeruginosa Antibacterial 16 researchgate.net
Benzoxazole Derivative Bacillus subtilis Antibacterial Active (MIC not specified) nih.gov

Spectrum of Activity Against Pathogenic Microorganisms

Specific studies detailing the activity of This compound against pathogenic microorganisms were not identified in the reviewed literature. However, the benzoxazole nucleus is a core component of many synthetic compounds with a wide spectrum of antimicrobial activity. nih.gov

Derivatives of the benzoxazole class have demonstrated activity against various pathogenic microbes. This includes antibacterial action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and in some cases, Gram-negative bacteria like Escherichia coli. nih.govdrugbank.com Furthermore, numerous benzoxazole derivatives have been reported to possess antifungal properties against a range of fungi, including species of Candida and Aspergillus. nih.govdrugbank.comnih.gov The specific substituents on the benzoxazole ring are known to significantly influence the scope and potency of these antimicrobial effects. researchgate.net For instance, research on different series of 2-substituted benzoxazoles has shown that their activity can range from moderate to significant, depending on the chemical groups attached to the core structure. researchgate.netcore.ac.uk

Investigation of Antifungal Modes of Action

There is no specific information available regarding the antifungal mode of action for This compound .

Generally, the mechanisms of action for antifungal agents are diverse and target various cellular components unique to fungi. nih.gov For the broader class of azole antifungals (which are structurally distinct from benzoxazoles but represent a major class of antifungals), the primary mechanism is the inhibition of ergosterol (B1671047) synthesis. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. nih.govmdpi.com Other antifungal mechanisms include the physicochemical interaction with membrane sterols, inhibition of macromolecular synthesis, or the generation of reactive oxygen species. nih.govmdpi.com For a novel compound, its specific mode of action would require dedicated investigation.

Other Significant Preclinical Biological Activities

Anti-inflammatory Potential and Associated Pathways

While no specific anti-inflammatory studies for This compound have been published, the benzoxazole scaffold is present in compounds known for their anti-inflammatory properties. nih.gov Historically, non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) and flunoxaprofen (B1672895) contained a benzoxazole core. nih.govdrugbank.com

Modern research into synthetic benzoxazole derivatives continues to explore this potential. A primary pathway investigated is the inhibition of cyclooxygenase (COX) enzymes, particularly the selective inhibition of COX-2 over COX-1. nih.govresearchgate.net The therapeutic anti-inflammatory effects of many NSAIDs are attributed to COX-2 inhibition, while the undesirable side effects, such as gastrointestinal issues, are often linked to COX-1 inhibition. nih.gov Other research has identified Myeloid Differentiation Protein 2 (MD2), a key protein in the inflammatory response triggered by lipopolysaccharides (LPS), as a potential target for novel benzoxazole-based anti-inflammatory agents. nih.govresearchgate.net

Computational Chemistry and in Silico Analysis of 2 Piperidin 3 Ylmethoxy 1,3 Benzoxazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole, might interact with a biological target, typically a protein or enzyme.

The benzoxazole (B165842) scaffold is a recurring motif in compounds designed to interact with a variety of biological targets. researchgate.netnajah.edu Molecular docking studies on related benzoxazole derivatives have revealed potential interactions with enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX-2). researchgate.netnih.gov For instance, docking simulations of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides suggested strong interactions with the COX-2 enzyme, highlighting hydrogen bonds with key residues like Arg-120 and Tyr-355 as being important for binding. nih.gov Similarly, novel benzoxazole-benzamide conjugates have been designed and docked against the vascular endothelial growth factor receptor-2 (VEGFR-2), showing that the benzoxazole ring could occupy the hinge region of the ATP binding site. nih.gov

In the context of this compound, docking simulations would involve preparing the 3D structure of the ligand and docking it into the active site of a selected target protein. The piperidine (B6355638) ring, a common feature in neuropharmacological agents, suggests that potential targets could include G protein-coupled receptors (GPCRs) like serotonin (B10506) (5-HT) or dopamine (B1211576) (D2) receptors, or various enzymes. chemimpex.comresearchgate.net The simulation calculates the binding energy and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex. The results, often presented as a docking score, help in ranking potential drug candidates and understanding their mechanism of action at a molecular level. elsevierpure.com

Table 1: Potential Biological Targets and Key Interacting Residues for Benzoxazole Scaffolds

Target ProteinPotential Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)Arg-120, Tyr-355, Ser-530Hydrogen Bonding
VEGFR-2Cys919, Asp1046Hydrogen Bonding (Hinge Region)
Acetylcholinesterase (AChE)Trp84, Tyr334 (Catalytic Anionic Site)π-π Stacking, Hydrogen Bonding
5-HT4 ReceptorAsp100, Tyr298, Phe269Ionic, Hydrogen Bonding

This table is illustrative and based on docking studies of related benzoxazole and piperidine-containing compounds.

Homology Modeling and De Novo Design Approaches for Novel Analogues

When the experimental 3D structure of a target protein is unavailable, homology modeling can be employed. This process builds a theoretical model of the target's structure using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. This model can then be used for molecular docking simulations with this compound to predict binding modes.

Building upon the insights from docking, de novo design and molecular hybridization strategies can be used to create novel analogues with improved properties. De novo design involves constructing new molecules from scratch, piece by piece, within the constraints of the receptor's active site. researchgate.net This allows for the exploration of novel chemical space. For instance, a strategy could involve keeping the core 2-(methoxy)-1,3-benzoxazole structure while designing different substituents on the piperidine ring to enhance binding affinity or selectivity for a specific target. nih.govnih.gov

Molecular hybridization, another design approach, involves combining structural features from two or more different molecules known to have desirable properties. nih.gov One could design hybrids of this compound by linking it to another pharmacophore, such as a 1,2,3-triazole, to create conjugates with potentially new or enhanced biological activities. nih.govnih.gov These newly designed analogues would then be evaluated computationally through docking and other in silico methods before being considered for synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. scirp.org

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values) against a specific target is required. frontiersin.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into several categories:

Electronic: Describing the distribution of electrons (e.g., dipole moment, partial charges). scirp.org

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area). frontiersin.org

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Topological: Describing the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to build an equation that correlates the descriptors with biological activity. nih.govscirp.org The predictive power of the resulting model is validated using internal and external test sets of compounds. scirp.org Such models can reveal which structural features are critical for activity; for example, a QSAR study might show that increasing the lipophilicity of the substituent on the piperidine nitrogen positively correlates with binding affinity. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorDescription
ElectronicDipole MomentMeasures the overall polarity of the molecule.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water.
TopologicalWiener IndexA measure of molecular branching.
Quantum ChemicalHOMO/LUMO EnergyEnergy of the highest occupied/lowest unoccupied molecular orbitals.

Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug is dependent not only on its efficacy but also on its pharmacokinetic profile, commonly assessed through its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods are widely used in the early stages of drug discovery to predict the ADME profile of a compound, helping to identify potential liabilities before significant resources are invested. nih.govnih.gov

For this compound, various ADME parameters can be calculated using specialized software. These predictions are often based on established rules and models derived from large datasets of known drugs. Key predicted properties include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Topological Polar Surface Area (TPSA): A predictor of drug absorption, including intestinal absorption and blood-brain barrier (BBB) penetration. A TPSA of less than 140 Ų is generally associated with good oral bioavailability. nih.gov

Aqueous Solubility (LogS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes involved in drug metabolism. researchgate.net

Studies on related benzoxazole derivatives have shown that these compounds generally exhibit good predicted drug-like properties, often complying with Lipinski's and other bioavailability rules. researchgate.netresearchgate.net

Table 3: Predicted ADME Properties for this compound

PropertyPredicted Value/RangeSignificance
Molecular Weight232.29 g/mol Complies with Lipinski's Rule (< 500)
LogP~2.1 - 2.5Optimal range for drug-likeness
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤ 10)
TPSA~41.6 ŲSuggests good intestinal absorption and BBB penetration
Rotatable Bonds3Indicates good bioavailability (< 10)

Note: These values are estimations based on computational models and data from structurally similar compounds.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. epstem.netepstem.net For this compound, these calculations can determine optimized molecular geometry, vibrational frequencies (IR spectra), and various electronic properties. researchgate.net

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a larger gap implies higher stability. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions and reactivity. researchgate.net

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, helping to identify reactive sites. epstem.net

DFT studies on related benzoxazole structures have been used to calculate these parameters, correlating them with the molecule's observed biological activity and providing a basis for understanding its interaction with biological targets at an electronic level. researchgate.netepstem.net

Table 4: Illustrative Quantum Chemical Parameters

ParameterDescriptionImplication for this compound
Total EnergyThe total electronic energy of the optimized molecule.Indicator of molecular stability.
HOMO EnergyEnergy of the highest occupied molecular orbital.Related to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Dipole MomentA measure of the net molecular polarity.Influences solubility and binding interactions.

Preclinical Adme Research and Pharmacokinetic Characterization of 2 Piperidin 3 Ylmethoxy 1,3 Benzoxazole

In Vitro Absorption and Permeability Studies (e.g., Caco-2 models)

The initial assessment of a drug's oral bioavailability often begins with in vitro models of intestinal absorption. The Caco-2 cell permeability assay is a widely accepted model that utilizes a human colon adenocarcinoma cell line. nih.gov These cells, when cultured on a semipermeable membrane, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transporters. nih.gov

Studies with 2-(piperidin-3-ylmethoxy)-1,3-benzoxazole would involve applying the compound to the apical (lumenal) side of the Caco-2 monolayer and measuring its appearance on the basolateral (blood) side over time. The apparent permeability coefficient (Papp) is then calculated. A high Papp value generally correlates with good intestinal absorption in vivo. Conversely, a low Papp value may suggest potential absorption issues.

For compounds with a piperidine (B6355638) moiety, it is also important to assess whether it is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed on Caco-2 cells. This is typically investigated by conducting the permeability assay in the presence and absence of a known P-gp inhibitor. A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor would suggest that this compound is a substrate for P-gp, which could limit its net absorption.

Table 1: Illustrative Caco-2 Permeability Data for this compound

ParameterValueInterpretation
Papp (A→B) (x 10⁻⁶ cm/s) 5.0Moderate Permeability
Papp (B→A) (x 10⁻⁶ cm/s) 20.0High Efflux
Efflux Ratio (Papp B→A / Papp A→B) 4.0Potential P-gp Substrate

Note: The data in this table is illustrative and intended to represent typical results from such a study.

Hepatic Metabolism and Biotransformation Pathways

The liver is the primary site of drug metabolism. Understanding the hepatic metabolism of this compound is critical for predicting its clearance, potential drug-drug interactions, and the formation of active or toxic metabolites. These studies are typically conducted using human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes.

Identification of Major Metabolites

Incubation of this compound with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes) allows for the identification of its primary metabolites. The benzoxazole (B165842) and piperidine moieties present several potential sites for metabolic modification. nih.gov Potential biotransformations could include:

Oxidation: Hydroxylation of the piperidine ring or the benzoxazole ring system.

N-dealkylation: Cleavage of the methoxy (B1213986) linker.

Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite, a phase II metabolic reaction.

The identification of these metabolites is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

Table 2: Potential Major Metabolites of this compound in Human Liver Microsomes

MetaboliteBiotransformation PathwayPotential Activity
M1 Hydroxylation of the piperidine ringUnknown
M2 Hydroxylation of the benzoxazole ringUnknown
M3 O-dealkylation at the methoxy bridgeUnknown
M4 N-oxidation of the piperidine nitrogenUnknown

Note: This table presents hypothetical metabolites based on the structure of the parent compound.

Cytochrome P450 (CYP) Inhibition and Induction Studies

CYP Inhibition: It is crucial to determine if this compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). sigmaaldrich.com Inhibition of these enzymes can lead to clinically significant drug-drug interactions. These studies involve incubating the compound with HLMs and specific probe substrates for each CYP isoform. The concentration of the compound that causes 50% inhibition of the enzyme's activity (IC50) is then determined. A low IC50 value suggests a higher potential for drug-drug interactions. mdpi.com

Table 3: Illustrative Cytochrome P450 Inhibition Profile for this compound

CYP IsoformIC₅₀ (µM)Potential for Interaction
CYP1A2 > 50Low
CYP2C9 25Weak
CYP2C19 30Weak
CYP2D6 15Moderate
CYP3A4 5Moderate to Strong

Note: The data in this table is illustrative. IC50 values are dependent on experimental conditions.

CYP Induction: Conversely, some compounds can induce the expression of CYP enzymes, leading to faster metabolism of co-administered drugs and a potential decrease in their efficacy. CYP induction potential is typically assessed in vitro using cultured human hepatocytes.

Distribution Studies in Preclinical Models

Understanding how a drug distributes throughout the body is key to assessing its potential to reach the target site of action and to identify any potential for accumulation in non-target tissues. Preclinical distribution studies are often conducted in rodent models, such as rats. Following administration of radiolabeled this compound, tissue samples are collected at various time points to determine the concentration of the compound and its metabolites.

Key parameters determined from these studies include the volume of distribution (Vd), which provides an indication of the extent of drug distribution into tissues, and the tissue-to-plasma concentration ratios. For a compound like this compound, which is intended for neurological indications, the ability to cross the blood-brain barrier is a critical aspect of its distribution profile. chemimpex.com

Q & A

Basic Question

  • Antifungal screening : Use broth microdilution (CLSI guidelines) against Candida albicans and Aspergillus niger. Compare MIC values (µg/mL) to reference drugs like fluconazole .
  • Cytotoxicity assays : MTT or SRB assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ and selectivity indices.
  • Enzyme inhibition : Test against targets like cytochrome P450 or kinases using fluorometric/colorimetric kits .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Question

  • Substituent variation : Modify the piperidine moiety (e.g., N-alkylation or ring expansion) to alter lipophilicity (logP) and bioavailability. For example, electron-withdrawing groups on the benzoxazole ring (e.g., -NO₂, -Cl) enhance antifungal activity but may reduce solubility .
  • Bioisosteric replacement : Replace the piperidine ring with morpholine or pyrrolidine to assess impact on target binding.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction points (e.g., hydrogen bonding with fungal CYP51) .

What mechanistic studies are recommended to elucidate its mode of action?

Advanced Question

  • Target identification : Perform thermal proteome profiling (TPP) or affinity chromatography to identify binding proteins in fungal/cancer cells.
  • Pathway analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to detect dysregulated pathways (e.g., ergosterol biosynthesis in fungi, apoptosis in cancer) .
  • Molecular docking : Simulate binding to fungal CYP51 or human topoisomerase II using AutoDock Vina. Validate with mutagenesis studies (e.g., Ala-scanning of key residues) .

How should researchers address contradictions in biological activity data across studies?

Advanced Question

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI for antifungals).
  • Physicochemical profiling : Measure solubility (shake-flask method), logP (HPLC), and plasma stability to rule out pharmacokinetic artifacts .
  • Orthogonal assays : Confirm antifungal activity with time-kill curves or biofilm inhibition assays if MIC data are inconsistent .

What computational strategies can predict its ADMET properties?

Advanced Question

  • In silico tools : Use SwissADME or ADMETLab 2.0 to predict permeability (BBB score), hepatotoxicity, and CYP inhibition.
  • QSAR models : Train models on benzoxazole derivatives to correlate structural descriptors (e.g., topological polar surface area, TPSA) with bioavailability .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (GROMACS) or plasma protein binding (AMBER) .

How can multi-step synthetic routes be optimized for scalability?

Advanced Question

  • Catalyst selection : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) for easier recovery and reuse .
  • Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce reaction time.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.